molecular formula C22H30N2O8 B14387335 1-Cyclopentyl-4-(3-phenylprop-2-enyl)piperazine;oxalic acid CAS No. 88172-12-7

1-Cyclopentyl-4-(3-phenylprop-2-enyl)piperazine;oxalic acid

Katalognummer: B14387335
CAS-Nummer: 88172-12-7
Molekulargewicht: 450.5 g/mol
InChI-Schlüssel: IADUGHUNZHYAGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentyl-4-(3-phenylprop-2-enyl)piperazine;oxalic acid is a complex organic compound that features a cyclopentyl group, a phenylprop-2-enyl group, and a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-4-(3-phenylprop-2-enyl)piperazine typically involves the reaction of cyclopentylamine with 3-phenylprop-2-enyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with piperazine to form the final product. The reaction conditions usually require a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclopentyl-4-(3-phenylprop-2-enyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alkanes and alcohols.

    Substitution: Alkylated piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentyl-4-(3-phenylprop-2-enyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Cyclopentyl-4-(3-phenylprop-2-enyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Cyclopentyl-4-(3-phenylprop-2-enyl)piperidine
  • 1-Cyclopentyl-4-(3-phenylprop-2-enyl)morpholine

Uniqueness

1-Cyclopentyl-4-(3-phenylprop-2-enyl)piperazine is unique due to its specific structural features, such as the combination of a cyclopentyl group, a phenylprop-2-enyl group, and a piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

88172-12-7

Molekularformel

C22H30N2O8

Molekulargewicht

450.5 g/mol

IUPAC-Name

1-cyclopentyl-4-(3-phenylprop-2-enyl)piperazine;oxalic acid

InChI

InChI=1S/C18H26N2.2C2H2O4/c1-2-7-17(8-3-1)9-6-12-19-13-15-20(16-14-19)18-10-4-5-11-18;2*3-1(4)2(5)6/h1-3,6-9,18H,4-5,10-16H2;2*(H,3,4)(H,5,6)

InChI-Schlüssel

IADUGHUNZHYAGT-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)N2CCN(CC2)CC=CC3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.